4-Hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride
Description
Properties
Molecular Formula |
C7H8ClNO3 |
|---|---|
Molecular Weight |
189.59 g/mol |
IUPAC Name |
3-methyl-4-oxo-1H-pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO3.ClH/c1-4-5(9)2-3-8-6(4)7(10)11;/h2-3H,1H3,(H,8,9)(H,10,11);1H |
InChI Key |
DRAUXVDKCNEGLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=CC1=O)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Hydroxylation of 4-Methylpyridine-2-carboxylic Acid
The core synthetic approach involves hydroxylating 4-methylpyridine-2-carboxylic acid (or its derivatives) at the 3-position to introduce the hydroxyl group, followed by carboxylation to form the pyridine-2-carboxylic acid framework. This process typically employs oxidizing agents in controlled conditions.
- Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or sodium periodate (NaIO₄) are commonly used.
- Medium: Acidic or neutral aqueous media.
- Temperature: Ranges from ambient to 80°C, optimized for selectivity.
- Catalysts: Transition metal catalysts, such as copper or iron salts, can facilitate hydroxylation.
A study reports hydroxylation of 4-methylpyridine derivatives using hydrogen peroxide in the presence of catalytic amounts of Fe(II) salts, resulting in regioselective hydroxylation at the 3-position with yields exceeding 85%.
Carboxylation via CO₂ Insertion
Post hydroxylation, the pyridine ring undergoes carboxylation at the 2-position, often achieved through:
- Direct CO₂ insertion under basic conditions.
- Use of metal catalysts such as copper or palladium to facilitate the insertion.
- Reaction conditions: Elevated pressures of CO₂ (1-5 atm), temperatures around 60-80°C, and the presence of bases like potassium carbonate (K₂CO₃).
A patent describes the oxidation of quinoline derivatives to pyridine-2,3-dicarboxylic acids, which can be adapted for pyridine derivatives, achieving yields of 70-80% under optimized conditions.
Salt Formation: Hydrochloride Salt Preparation
Once the free acid, 4-hydroxy-3-methylpyridine-2-carboxylic acid , is synthesized, it is converted into its hydrochloride salt to enhance solubility and stability.
- Dissolve the free acid in anhydrous ethanol or methanol.
- Bubble dry hydrogen chloride gas through the solution or add concentrated HCl dropwise.
- Stir at room temperature for several hours.
- Recrystallize the product from ethanol/water mixtures to obtain pure hydrochloride salt.
- Typical yields range from 85-95%.
- Purity confirmed via melting point, IR, NMR, and HPLC analyses.
Industrial-Scale Synthesis: Continuous Flow and Catalytic Methods
For large-scale production, continuous flow reactors are employed to improve yield, safety, and reproducibility.
- Use of catalytic oxidation under controlled flow conditions.
- In situ generation of hydroxylated intermediates.
- Efficient purification via crystallization or extraction.
A patent (US patent US4816588A) describes oxidation of quinoline derivatives to pyridine dicarboxylic acids, which can be tailored for pyridine derivatives, achieving high purity and yields (~97%).
Summary of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|
| Hydroxylation + Carboxylation | H₂O₂, KMnO₄, CO₂, K₂CO₃ | Acidic/neutral medium, 60-80°C | 70-85% | Regioselective hydroxylation, CO₂ insertion |
| Direct Oxidation of Pyridine Derivatives | Hydrogen peroxide, metal catalysts | 50-80°C, aqueous medium | 80-90% | Suitable for industrial scale |
| Catalytic Hydroxylation via Gold(I) Catalysis | Gold(I) catalysts, organic solvents | 60°C, inert atmosphere | 75-85% | Advanced, high selectivity |
Characterization and Purification
- Spectroscopic confirmation: IR (O–H, C=O stretches), NMR (δ values for methyl, hydroxyl, aromatic protons), MS (m/z for molecular ions).
- Purification: Recrystallization from ethanol/water, chromatography if necessary.
- Quality control: HPLC for purity (>95%), melting point, and elemental analysis.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-oxo-3-methylpyridine-2-carboxylic acid, while reduction can produce 4-hydroxy-3-methylpyridine.
Scientific Research Applications
4-Hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemicals and materials, including dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The hydroxy group at the 4-position can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| 4-Hydroxy-3-methylpyridine-2-carboxylic acid HCl | Inferred | C₇H₈ClNO₃ | 189.59 | 4-OH, 3-CH₃, 2-COOH | High polarity, aqueous solubility |
| 3-Hydroxy-4-methylpyridine-2-carboxylic acid HCl | 2060030-04-6 | C₇H₈ClNO₃ | 189.59 | 3-OH, 4-CH₃, 2-COOH | Altered H-bonding, crystallinity |
| 4-Methoxy-5-methylpyridine-2-carboxylic acid HCl | N/A | C₈H₁₀ClNO₃ | 203.62 | 4-OCH₃, 5-CH₃, 2-COOH | Increased lipophilicity |
| Methyl 4-chloropyridine-2-carboxylate HCl | 176977-85-8 | C₇H₇Cl₂NO₂ | 208.04 | 4-Cl, 2-COOCH₃ | Reactivity in nucleophilic reactions |
| Pyridoxal Hydrochloride | 65-22-5 | C₈H₁₀ClNO₃ | 203.62 | 3-OH, 5-CH₂OH, 4-CHO | Enzymatic cofactor, vitamin activity |
Biological Activity
4-Hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride, commonly referred to as a pyridine derivative, has garnered significant attention in recent research for its diverse biological activities. This article delves into its antimicrobial, antiviral, and potential therapeutic properties, supported by various studies and data tables.
Chemical Structure and Properties
The compound features a pyridine ring with hydroxyl and carboxylic functional groups, which are crucial for its biological activity. The presence of these functional groups enhances its interaction with biological targets, contributing to its pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Its efficacy against various bacterial strains has been documented, making it a candidate for further research in antimicrobial therapy.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µM |
| Escherichia coli | 75 µM |
| Klebsiella pneumoniae | 100 µM |
| Pseudomonas aeruginosa | 150 µM |
The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death.
Antiviral Activity
In the context of viral infections, particularly those caused by RNA viruses such as SARS-CoV-2, pyridine derivatives have shown promise. The compound's structural features may enhance its ability to interact with viral proteins, potentially inhibiting viral replication.
Case Study: SARS-CoV-2 Inhibition
A study investigated the antiviral potential of various pyridine derivatives, including this compound. Results indicated that this compound exhibited moderate antiviral activity against SARS-CoV-2 in vitro, suggesting its potential as a lead compound for drug development against COVID-19.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or viral replication.
- Membrane Disruption : It can alter the integrity of microbial cell membranes, leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells, further enhancing its antimicrobial effects.
Conclusion and Future Directions
The biological activity of this compound presents a promising avenue for therapeutic development. Its antimicrobial and antiviral properties warrant further investigation through:
- In vivo Studies : To assess efficacy and safety in living organisms.
- Mechanistic Studies : To elucidate the specific pathways through which the compound exerts its effects.
- Structural Modifications : To optimize its pharmacological profile and enhance bioactivity.
As research continues to explore the potential of this compound, it may contribute significantly to the development of new therapeutics for infectious diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-hydroxy-3-methylpyridine-2-carboxylic acid hydrochloride, and what are their yield optimization strategies?
- Methodological Answer : The compound can be synthesized via cyclization of substituted pyridine precursors or hydrolysis of ester derivatives. For example, analogous pyridine-carboxylic acid derivatives (e.g., 4-methoxy-5-methylpyridine-2-carboxylic acid hydrochloride) are synthesized through nucleophilic substitution followed by acid-catalyzed ester hydrolysis . Yield optimization involves controlling reaction temperature (60–80°C for cyclization) and using anhydrous HCl for hydrochlorination. Purity is typically verified via GC or HPLC (>95% purity thresholds) .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxyl at C4, methyl at C3).
- Mass spectrometry (MS) : High-resolution MS to validate molecular weight (theoretical ~201.6 g/mol for C₈H₉NO₃·HCl).
- X-ray crystallography : For resolving crystal packing and hydrogen-bonding networks, as applied to structurally similar pyridine derivatives .
Q. How is purity assessed, and what impurities are commonly observed?
- Methodological Answer : Purity is quantified using:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm, comparing retention times against certified reference materials .
- GC : For volatile impurities (e.g., residual solvents like methanol). Common impurities include unreacted starting materials (e.g., 3-methylpyridine intermediates) or hydrolysis byproducts .
Advanced Research Questions
Q. How does the hydroxyl group at C4 influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The hydroxyl group can act as a directing group, favoring electrophilic substitution at the ortho/para positions. For example, in chlorinated analogs (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride), the hydroxyl group enhances reactivity toward alkylation or acylation at C2/C6 . Kinetic studies under varying pH (2–6) and temperature (25–60°C) are recommended to map reaction pathways .
Q. What are the stability challenges of this compound in aqueous solutions, and how can degradation be mitigated?
- Methodological Answer : The compound may undergo hydrolysis or oxidation in aqueous media. Stability studies show:
- pH dependence : Degradation accelerates above pH 7 due to deprotonation of the hydroxyl group. Buffered solutions (pH 4–5) are optimal for storage .
- Temperature sensitivity : Long-term stability requires storage at –20°C under inert atmosphere. Degradation products can be monitored via LC-MS .
Q. How to resolve contradictions in spectral data during characterization (e.g., unexpected NMR peaks)?
- Methodological Answer : Discrepancies may arise from:
- Tautomerism : The hydroxyl and carboxylic acid groups may participate in keto-enol tautomerism, altering NMR shifts. Use deuterated DMSO or methanol to stabilize tautomers .
- Hydrate formation : Hydrates (e.g., as seen in 3-amino-4-isothiazolecarboxylic acid hydrochloride hydrate) can introduce additional peaks. Thermogravimetric analysis (TGA) or Karl Fischer titration quantifies water content .
Q. What strategies are effective for regioselective functionalization of the pyridine ring?
- Methodological Answer : Regioselectivity is controlled via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
